molecular formula C25H26N2O3S B11180062 2-[(2-methoxyethyl)sulfanyl]-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

2-[(2-methoxyethyl)sulfanyl]-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

Cat. No.: B11180062
M. Wt: 434.6 g/mol
InChI Key: MXYTXILIKBENTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyethyl and sulfanyl groups attached to a benzamido moiety, along with a methylphenylmethyl substitution on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzamido intermediate, followed by the introduction of the methoxyethyl and sulfanyl groups under controlled conditions. Common reagents used in these reactions include methoxyethyl chloride, thiol compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl and sulfanyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C25H26N2O3S/c1-18-11-13-19(14-12-18)17-26-24(28)20-7-3-5-9-22(20)27-25(29)21-8-4-6-10-23(21)31-16-15-30-2/h3-14H,15-17H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

MXYTXILIKBENTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.